N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the condensation reaction between 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit the activity of certain enzymes. Additionally, the compound’s hydrazone moiety can interact with biological macromolecules, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic rings, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also shares a similar core structure but has different substituents, affecting its reactivity and applications.
The uniqueness of N’-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H11Cl2N3O2S |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3 |
InChI Key |
GYBDDWOJOWYJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.